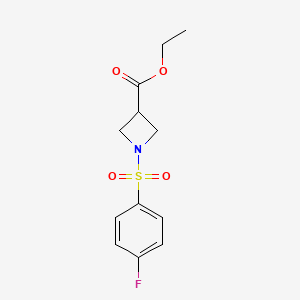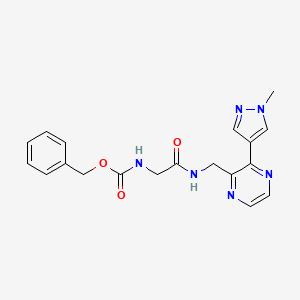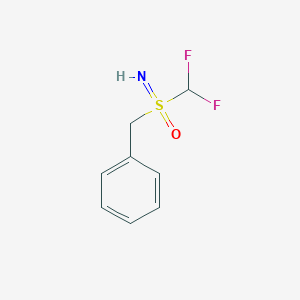![molecular formula C12H15N5O B2863246 (6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone CAS No. 2034521-19-0](/img/structure/B2863246.png)
(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone is a fascinating compound characterized by its unique molecular structure, comprising a pyrazole ring fused with a pyrazine moiety. Its synthesis and applications have garnered interest in various fields including medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Step 1: Start with 1,3-dimethyl-1H-pyrazole and react it with an alkyl halide to introduce the methanone group.
Step 2: The intermediate product is then subjected to cyclization using appropriate reagents to form the pyrazolo[1,5-a]pyrazine ring system.
Step 3: Specific conditions such as temperature, solvents, and catalysts are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial methods typically involve the use of continuous flow chemistry techniques to ensure consistent quality and scalability. Reactions are conducted under strictly controlled conditions, with advanced monitoring systems to ensure precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, forming corresponding oxides or ketones.
Reduction: Reduction typically leads to the formation of dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Often employs oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Utilizes reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Can involve bases like sodium hydride or nucleophiles like alkyl halides.
Major Products Formed
Oxidation leads to various ketones or acids.
Reduction results in different dihydro or tetrahydro derivatives.
Substitution allows for the formation of various functionalized derivatives.
Scientific Research Applications
This compound's versatility makes it valuable in numerous research domains:
Chemistry: Used as a building block in organic synthesis, enabling the creation of complex molecular architectures.
Biology: Studied for its potential as a pharmacophore in drug discovery, with implications in developing treatments for various diseases.
Medicine: Its derivatives show promise in therapeutic applications, particularly in anti-inflammatory and anti-cancer research.
Industry: Employed in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The compound interacts with molecular targets through various pathways:
Binding to Enzymes: Inhibits specific enzymes, affecting metabolic pathways.
Receptor Modulation: Modulates receptors, altering cellular signaling mechanisms.
Pathway Inhibition: Interrupts key biological pathways, leading to desired therapeutic outcomes.
Comparison with Similar Compounds
(6,7-Dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(1,3-dimethyl-1H-pyrazol-5-yl)methanone stands out for its unique pyrazole-pyrazine fusion, offering distinct properties not found in other similar compounds.
List of Similar Compounds
Pyrazole: A simpler analog, lacking the fused pyrazine ring.
Pyrazinone: Contains a pyrazine ring, but without the pyrazole moiety.
1,3-Dimethylpyrazole: Lacks the pyrazine fusion, but serves as a fundamental unit for further synthesis.
This compound's distinctive structure and reactivity make it a significant subject of study in various scientific fields.
Properties
IUPAC Name |
6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl-(2,5-dimethylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O/c1-9-7-11(15(2)14-9)12(18)16-5-6-17-10(8-16)3-4-13-17/h3-4,7H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURUZMGYQGVIMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)N2CCN3C(=CC=N3)C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
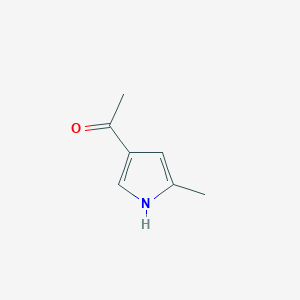
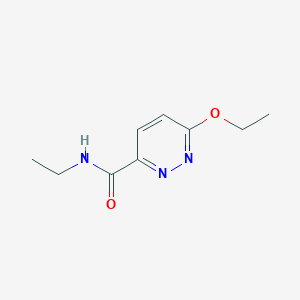
![4-(dimethylsulfamoyl)-N-[3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl]benzamide](/img/structure/B2863168.png)
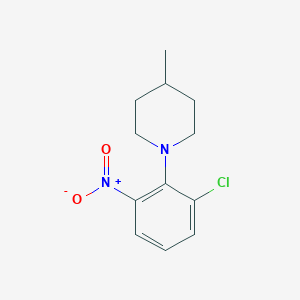
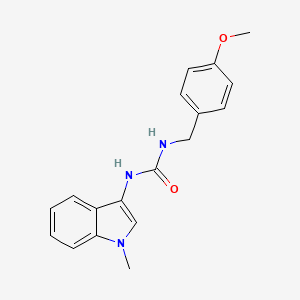
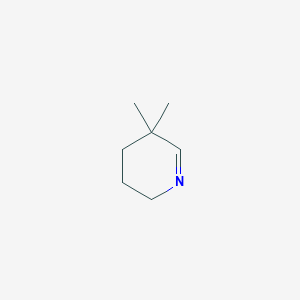

![1-methyl-2-{[1-(thiophene-2-sulfonyl)azetidin-3-yl]sulfonyl}-1H-imidazole](/img/structure/B2863175.png)
![1-[5-(6-Tert-butylpyridazin-3-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-2-(2-methoxyphenyl)ethan-1-one](/img/structure/B2863177.png)

